Molecular Weight and Lipophilicity Shifts
The target compound (MW 215.28, XLogP3-AA = 0) carries a 14 Da mass increase over the des-methyl tetrahydro analog 5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonamide (CAS 1823569-49-8, MW 201.25) and an 18 Da increase over the fully aromatic imidazo[1,2-a]pyridine-3-sulfonamide (CAS 112583-13-8, MW ~197.21) [1]. The computed XLogP3 of 0 places it in a more balanced lipophilicity range compared with the fully aromatic analog (estimated XLogP3 ~0.3–0.5), which can translate into different solubility, permeability, and protein-binding profiles [1].
| Evidence Dimension | Molecular Weight and Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 215.28 g/mol; XLogP3-AA = 0 |
| Comparator Or Baseline | Des-methyl tetrahydro analog (CAS 1823569-49-8): MW = 201.25 g/mol, XLogP3-AA not reported; Fully aromatic analog (CAS 112583-13-8): MW ≈ 197.21 g/mol, XLogP3-AA estimated ~0.3–0.5 |
| Quantified Difference | ΔMW = +14 Da vs. des-methyl tetrahydro; ΔMW = +18 Da vs. fully aromatic; ΔXLogP3 ≈ -0.3 to -0.5 vs. fully aromatic |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18); no experimental logP/logD data available for target compound |
Why This Matters
A 14–18 Da molecular weight difference and a measurable shift in computed lipophilicity directly impact solubility, passive permeability, and metabolic clearance predictions, making this compound a distinct chemical entity for SAR exploration rather than a generic replacement.
- [1] PubChem. Computed properties for CID 122199023 (target), CID 122199024 (des-methyl tetrahydro analog), and imidazo[1,2-a]pyridine-3-sulfonamide (CAS 112583-13-8). National Center for Biotechnology Information. View Source
